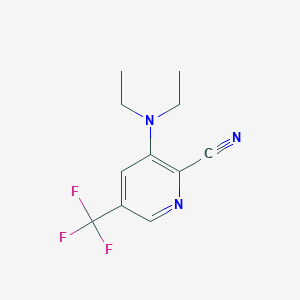

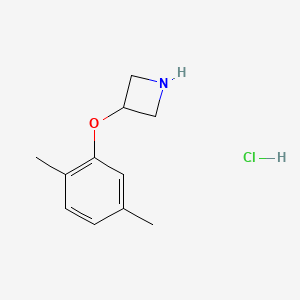

![molecular formula C12H10BrNO2S B1405104 2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole CAS No. 663909-21-5](/img/structure/B1405104.png)

2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole

Overview

Description

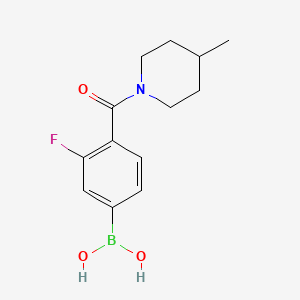

2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole is a chemical compound with the molecular formula C12H10BrNO2S . It has gained attention in scientific research due to its potential for various applications in industry and medicine.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential . Another study describes the synthesis of new thiourea derivatives incorporating two benzo[d]dioxol-5-yl moieties .Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxol group and a bromomethyl group attached to a methylthiazole ring . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 312.18 g/mol . More detailed properties can be found in databases like PubChem .Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

- Research has explored various synthetic routes and utilities of heterocyclic compounds like benzothiazoles, benzoxazoles, and benzimidazoles, which are structurally related to the compound . These methodologies often involve the condensation of o-phenylenediamines with electrophilic reagents to produce compounds with potential biological applications (Ibrahim, 2011).

- The S-arylation of 2-mercaptobenzazoles has been highlighted for its relevance in synthesizing benzothiazole derivatives, known for their diverse biological and pharmacological properties. This synthesis approach underscores the broad substrate scope and the efficiency of C–S cross-coupling reactions (Vessally et al., 2018).

Potential Biological Applications

- Benzothiazoles and benzoxazoles, which share a degree of structural similarity with 2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole, are noted for their significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The therapeutic potential of benzothiazoles has been extensively reviewed, indicating their utility in developing chemotherapeutic agents (Kamal et al., 2015).

- Advances in benzothiazole derivatives have shown promising results as anticancer agents, further emphasizing the importance of heterocyclic scaffolds in drug discovery and the development of new chemotherapeutics (Ahmed et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole are cancer cell lines such as HeLa, A549, and MCF-7 . These cell lines are commonly used in cancer research to study the effects of potential antitumor agents.

Mode of Action

It has been shown to have potent growth inhibition properties against the aforementioned cancer cell lines . This suggests that the compound may interact with specific cellular targets to inhibit cell proliferation.

Biochemical Pathways

Given its antitumor activity, it is likely that it impacts pathways related tocell proliferation and apoptosis .

Result of Action

The compound has been shown to induce apoptosis and cause S-phase and G2/M-phase arrests in the HeLa cell line . This means that the compound can trigger programmed cell death and halt cell cycle progression, thereby inhibiting the growth of cancer cells.

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-4-(bromomethyl)-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-7-9(5-13)14-12(17-7)8-2-3-10-11(4-8)16-6-15-10/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGUPPYOIARTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC3=C(C=C2)OCO3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

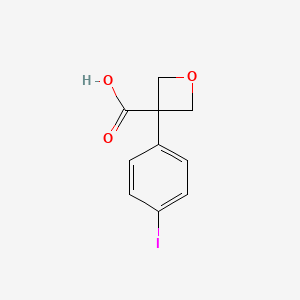

![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)

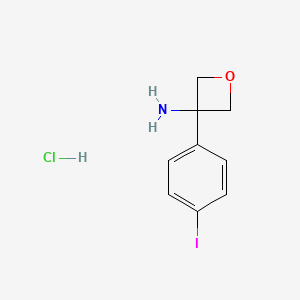

![6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1405022.png)

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)

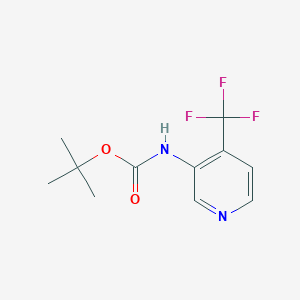

![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)

![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)